REACTION_CXSMILES
|
[Al+3].[Cl-].[Cl-].[Cl-].[C:5](Cl)([CH3:7])=[O:6].[CH2:9]([C:12]1[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][CH:13]=1)[CH2:10][CH3:11].Cl>ClCCl>[CH3:19][O:18][C:15]1[CH:16]=[CH:17][C:12]([CH2:9][CH2:10][CH3:11])=[CH:13][C:14]=1[C:5](=[O:6])[CH3:7] |f:0.1.2.3|
|
Name
|
|
Quantity
|
10.6 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
5.7 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C)Cl
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C(CC)C1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
The medium is stirred at −10° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
poured into a beaker
|
Type
|
ADDITION
|
Details
|
containing ice
|
Type
|
CUSTOM
|
Details
|
After separation
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted 3 times in dichloromethane
|
Type
|
WASH
|
Details
|
the combined organic phases are washed with water and with a saturated NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C(C=C1)CCC)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.86 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |